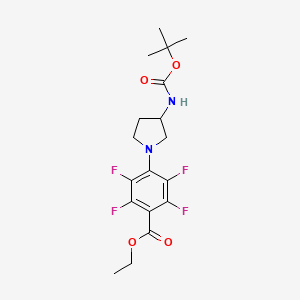
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate is a complex organic compound that features a combination of fluorinated aromatic rings, pyrrolidine, and tert-butoxycarbonyl (Boc) protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate typically involves multiple steps, starting with the preparation of the fluorinated benzoate core. The introduction of the tert-butoxycarbonyl group is often achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The pyrrolidine ring is then introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological processes. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-aminopyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.
Ethyl 4-(3-(dimethylamino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Contains a dimethylamino group instead of the tert-butoxycarbonyl group, altering its chemical properties and reactivity.
Uniqueness
The presence of the tert-butoxycarbonyl group in Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate provides additional stability and protection during chemical reactions, making it a valuable intermediate in complex synthetic pathways. This uniqueness allows for selective reactions and modifications that are not possible with similar compounds.
Properties
Molecular Formula |
C18H22F4N2O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 2,3,5,6-tetrafluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H22F4N2O4/c1-5-27-16(25)10-11(19)13(21)15(14(22)12(10)20)24-7-6-9(8-24)23-17(26)28-18(2,3)4/h9H,5-8H2,1-4H3,(H,23,26) |
InChI Key |
NCXJLWALEPAWMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)N2CCC(C2)NC(=O)OC(C)(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















